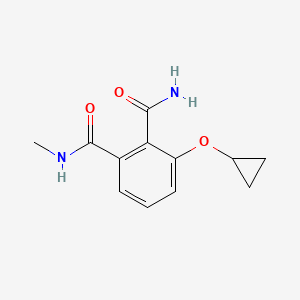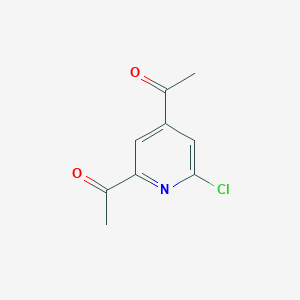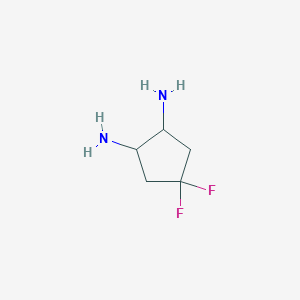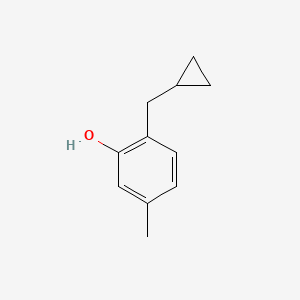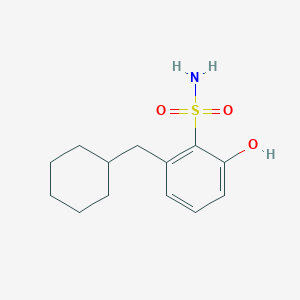
4-Cyclopropoxy-3-(methylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-3-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 4-position and a methylsulfanyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-(methylsulfanyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with cyclopropyl alcohol in the presence of a base to form 4-cyclopropoxypyridine. This intermediate is then reacted with methylthiol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for 4-Cyclopropoxy-3-(methylsulfanyl)pyridine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-3-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-3-(methylsulfanyl)pyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-3-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyclopropoxy-2-methyl-3-(methylsulfanyl)pyridine
- 4-Cyclopropoxy-3-(ethylsulfanyl)pyridine
Uniqueness
4-Cyclopropoxy-3-(methylsulfanyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both cyclopropoxy and methylsulfanyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H11NOS |
|---|---|
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-3-methylsulfanylpyridine |
InChI |
InChI=1S/C9H11NOS/c1-12-9-6-10-5-4-8(9)11-7-2-3-7/h4-7H,2-3H2,1H3 |
Clave InChI |
HSXSKVZISVYYNA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CN=C1)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


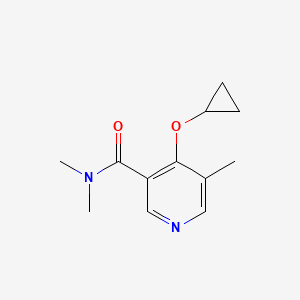
![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)


